Tetramethyluric acid
Tetramethyluric acid
1,3,7,9-tetramethyluric acid is an oxopurine that is uric acid in which the hydrogens at positions 1,3,7 and 9 are replaced by methyl groups. It is a purine alkaloid that is found in Chinese tea known as kucha (Camellia assamica var. kucha) and exhibits anti-inflammatory and analgesic properties. It has a role as a plant metabolite, an anti-inflammatory agent, an analgesic and a human xenobiotic metabolite. It is an oxopurine and a purine alkaloid. It is functionally related to a 7,9-dihydro-1H-purine-2,6,8(3H)-trione.
1,3,7,9-Tetramethyluric acid is a natural product found in Theobroma subincanum, Theobroma grandiflorum, and other organisms with data available.
1,3,7,9-Tetramethyluric acid is a natural product found in Theobroma subincanum, Theobroma grandiflorum, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
2309-49-1
VCID:
VC20870170
InChI:
InChI=1S/C9H12N4O3/c1-10-5-6(11(2)8(10)15)12(3)9(16)13(4)7(5)14/h1-4H3
SMILES:
CN1C2=C(N(C1=O)C)N(C(=O)N(C2=O)C)C
Molecular Formula:
C9H12N4O3
Molecular Weight:
224.22 g/mol
Tetramethyluric acid
CAS No.: 2309-49-1
Cat. No.: VC20870170
Molecular Formula: C9H12N4O3
Molecular Weight: 224.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1,3,7,9-tetramethyluric acid is an oxopurine that is uric acid in which the hydrogens at positions 1,3,7 and 9 are replaced by methyl groups. It is a purine alkaloid that is found in Chinese tea known as kucha (Camellia assamica var. kucha) and exhibits anti-inflammatory and analgesic properties. It has a role as a plant metabolite, an anti-inflammatory agent, an analgesic and a human xenobiotic metabolite. It is an oxopurine and a purine alkaloid. It is functionally related to a 7,9-dihydro-1H-purine-2,6,8(3H)-trione. 1,3,7,9-Tetramethyluric acid is a natural product found in Theobroma subincanum, Theobroma grandiflorum, and other organisms with data available. |
|---|---|
| CAS No. | 2309-49-1 |
| Molecular Formula | C9H12N4O3 |
| Molecular Weight | 224.22 g/mol |
| IUPAC Name | 1,3,7,9-tetramethylpurine-2,6,8-trione |
| Standard InChI | InChI=1S/C9H12N4O3/c1-10-5-6(11(2)8(10)15)12(3)9(16)13(4)7(5)14/h1-4H3 |
| Standard InChI Key | QGDOQULISIQFHQ-UHFFFAOYSA-N |
| SMILES | CN1C2=C(N(C1=O)C)N(C(=O)N(C2=O)C)C |
| Canonical SMILES | CN1C2=C(N(C1=O)C)N(C(=O)N(C2=O)C)C |
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